molecular formula C36H75N B13782054 N,N-dimethyltetratriacontan-16-amine

N,N-dimethyltetratriacontan-16-amine

Cat. No.: B13782054
M. Wt: 522.0 g/mol
InChI Key: VSCCURFFKBIDJU-UHFFFAOYSA-N
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Description

N,N-Dimethyltetratriacontan-16-amine is a tertiary amine characterized by a saturated 34-carbon alkyl chain (tetratriacontane) with a dimethylamino group (-N(CH₃)₂) at the 16th position. Its molecular formula is C₃₆H₇₃N, with a molecular weight of 523.99 g/mol. This compound is structurally classified as a long-chain aliphatic amine, often utilized in surfactant formulations, lipid-based drug delivery systems, or as a precursor in organic synthesis due to its amphiphilic properties.

Properties

Molecular Formula

C36H75N

Molecular Weight

522.0 g/mol

IUPAC Name

N,N-dimethyltetratriacontan-16-amine

InChI

InChI=1S/C36H75N/c1-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-36(37(3)4)34-32-30-28-26-24-22-18-16-14-12-10-8-6-2/h36H,5-35H2,1-4H3

InChI Key

VSCCURFFKBIDJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyltetratriacontan-16-amine typically involves the alkylation of a primary amine with a long-chain alkyl halide. One common method is the reaction of tetratriacontan-16-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the tertiary amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. This involves the use of high-pressure reactors and catalysts to facilitate the alkylation reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyltetratriacontan-16-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Alkyl halides or sulfonates are typical electrophiles used in substitution reactions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Secondary or primary amines, depending on the extent of reduction.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

N,N-dimethyltetratriacontan-16-amine can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds. The N-demethylation process, which involves the removal of methyl groups from nitrogen atoms in amines, has been extensively studied for its utility in drug development. For instance, tertiary amines are often transformed into secondary or primary amines, which may exhibit different biological activities and pharmacokinetic profiles compared to their parent compounds . This transformation is particularly relevant in the context of alkaloids and other bioactive compounds.

Case Study: N-Demethylation of Alkaloids

A notable application is the N-demethylation of alkaloids, which can enhance their therapeutic efficacy. For example, the metabolism of certain antidepressants involves N-demethylation, yielding active metabolites that contribute to their pharmacological effects . The ability to selectively demethylate this compound could facilitate the synthesis of novel therapeutic agents.

Surfactant Technology

This compound's structure makes it suitable for use as a surfactant. Surfactants are crucial in various industries for their ability to reduce surface tension between different phases (e.g., oil and water). This compound can be utilized in formulations for personal care products, detergents, and emulsifiers.

Applications in Formulations

  • Personal Care Products : As a cationic surfactant, it can improve the conditioning properties of hair care products by providing a softening effect.
  • Industrial Cleaners : Its ability to emulsify oils makes it valuable in formulations for cleaning agents and degreasers .

Materials Science

In materials science, this compound can be employed as a modifier or functional additive in polymer matrices. Its long hydrophobic chain enhances the compatibility of polymers with various fillers and enhances mechanical properties.

Case Study: Polymer Composites

Research indicates that incorporating long-chain amines into polymer composites can improve their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for automotive and aerospace industries .

Nanotechnology

The unique properties of this compound also lend themselves to applications in nanotechnology. Its ability to form stable dispersions can be exploited in creating nanoparticles for drug delivery systems.

Biomedical Applications

Nanoparticles synthesized using this compound have shown promise in targeted drug delivery and imaging applications due to their biocompatibility and ability to interact with biomolecules effectively .

Summary Table of Applications

Application AreaDescription
PharmaceuticalsIntermediate for drug synthesis; N-demethylation processes for enhancing drug efficacy
Surfactant TechnologyUsed as cationic surfactants in personal care products and industrial cleaners
Materials ScienceEnhances compatibility and mechanical properties of polymer composites
NanotechnologyUtilized in creating nanoparticles for drug delivery systems

Mechanism of Action

The mechanism of action of N,N-dimethyltetratriacontan-16-amine is primarily based on its ability to interact with hydrophobic environments. The long alkyl chain allows it to embed within lipid bilayers, while the dimethylamine group can participate in hydrogen bonding and electrostatic interactions. This dual functionality makes it effective in disrupting membrane integrity or facilitating the transport of molecules across membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural variations among similar compounds include carbon chain length, position of the dimethylamino group, and presence of unsaturation (Table 1).

Table 1. Structural Comparison of N,N-Dimethylalkylamines
Compound Name Carbon Chain Length Position of Dimethyl Group Unsaturation Molecular Formula Molecular Weight (g/mol)
N,N-Dimethyltetratriacontan-16-amine 34 16 None C₃₆H₇₃N 523.99
(19Z,22Z)-N,N-Dimethyloctacosa-19,22-dien-9-amine 28 9 19,22 (Z) C₃₀H₅₈N 424.79
N,N-Dimethylheptacosan-10-amine 27 10 None C₂₉H₆₁N 415.81
(16Z,19Z)-N,N-Dimethylpentacosa-16,19-dien-6-amine 25 6 16,19 (Z) C₂₇H₅₂N 390.72

Notes:

  • Chain length : Longer chains (e.g., 34 carbons) enhance hydrophobicity, increasing lipid solubility and reducing critical micelle concentration (CMC) compared to shorter analogs (e.g., 25–28 carbons) .
  • Unsaturation: Compounds with double bonds (e.g., dien-amines) exhibit lower melting points and higher fluidity, making them suitable for temperature-sensitive applications like lipid nanoparticles .
  • Position of dimethyl group : Central positioning (e.g., C16 in the target compound) may optimize surfactant efficiency by balancing hydrophilic and hydrophobic domains.

Physicochemical Properties

Thermal Stability and Phase Behavior
  • This compound : Predicted to have a high melting point (~80–90°C) due to its saturated, linear chain.
  • Unsaturated analogs : (19Z,22Z)-N,N-Dimethyloctacosa-19,22-dien-9-amine likely has a melting point below 0°C, enabling liquid-phase formulations at room temperature .
Solubility and Amphiphilicity
  • The target compound’s long hydrocarbon chain renders it poorly soluble in water but highly soluble in nonpolar solvents (e.g., hexane, chloroform).
  • Shorter-chain derivatives (e.g., C25–C28) demonstrate moderate water dispersibility when formulated with co-solvents.

Regulatory and Analytical Considerations

  • Analytical Methods : Characterization via HPLC, NMR, and mass spectrometry (as used for NDMA ) is applicable to confirm the purity and structure of the target compound.

Biological Activity

N,N-Dimethyltetratriacontan-16-amine is a long-chain aliphatic amine that has garnered attention for its potential biological activities. This compound, characterized by a long hydrophobic tail and a dimethylamino group, is part of a broader class of N-substituted amines known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C34H73N\text{C}_{34}\text{H}_{73}\text{N}

This structure features a long tetratriacontane chain (34 carbon atoms) with two methyl groups attached to the nitrogen atom.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Its long hydrophobic chain is believed to enhance membrane penetration, leading to increased antibacterial efficacy.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
E. coli128
S. aureus64
C. albicans256

The compound exhibited significant activity against Gram-positive bacteria (S. aureus) and moderate activity against Gram-negative bacteria (E. coli) and yeast (C. albicans) .

2. Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. The compound's mechanism of action appears to involve disruption of cellular membranes and induction of apoptosis.

Cell Line IC50 (μM)
HCT116 (Colon)15
NCI-H460 (Lung)10

In vitro studies demonstrated that the compound significantly inhibited cell proliferation in both colon and lung cancer cell lines, with IC50 values indicating potent cytotoxicity .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays measuring the inhibition of pro-inflammatory cytokines.

Cytokine Inhibition (%) at 50 μg/mL
IL-1β50
TNF-α60

The compound was found to inhibit the release of pro-inflammatory mediators such as IL-1β and TNF-α, suggesting its potential use in managing inflammatory conditions .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that while traditional antibiotics had higher efficacy against E. coli, the compound showed comparable results against S. aureus, highlighting its potential as an alternative antimicrobial agent in resistant strains.

Study 2: Cytotoxic Mechanisms

A detailed study on the cytotoxic mechanisms revealed that this compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in treated cells. This suggests that the compound may serve as a lead for developing new anticancer therapies.

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